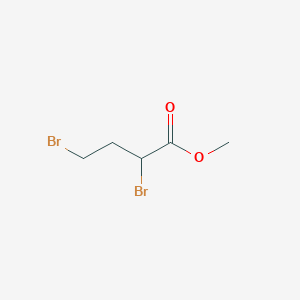

Methyl 2,4-dibromobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHIGEQXJBMKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990491 | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-04-4, 70288-65-2 | |

| Record name | 29547-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-Dibromobutyrate: A Technical Guide for Synthetic Applications

Executive Summary

Methyl 2,4-dibromobutyrate is a versatile bifunctional reagent of significant interest in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Possessing two bromine atoms at distinct positions (α and γ to the ester carbonyl), this molecule offers differential reactivity that can be strategically exploited for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, a predictive spectroscopic profile for analytical characterization, and a detailed examination of its synthetic utility. The primary focus is on elucidating the causal relationships behind its reactivity and providing actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Dibromoester

In the landscape of synthetic intermediates, molecules bearing multiple, selectively addressable functional groups are of paramount importance. This compound (CAS No: 70288-65-2) fits this description perfectly. It is not merely a simple alkyl halide; it is a carefully orchestrated arrangement of an ester, a primary bromide, and a secondary bromide. This structural nuance is the key to its utility.

The bromine at the 2-position (α-bromo) is activated by the adjacent electron-withdrawing methyl ester group, making it susceptible to nucleophilic substitution and enolate chemistry. The bromine at the 4-position behaves more like a typical primary alkyl halide. This differentiation allows for sequential reactions, enabling chemists to build molecular complexity in a controlled, stepwise manner. Its most notable application is as a key building block in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a critical intermediate for the cardiovascular drug Nebivolol.[1] This guide aims to serve as a comprehensive technical resource, empowering researchers to fully leverage the synthetic potential of this valuable reagent.

Physicochemical and Structural Properties

The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 70288-65-2 / 29547-04-4 | [2][3][4] |

| Molecular Formula | C₅H₈Br₂O₂ | [2][5] |

| Molecular Weight | 259.92 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid or solid | [1][2][7] |

| Density | 1.840 g/mL at 20 °C | [2][3][7] |

| Boiling Point | 71 °C at 5 Torr | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][7][8] |

| SMILES | COC(=O)C(Br)CCBr | [2][5] |

| InChI Key | DQHIGEQXJBMKKY-UHFFFAOYSA-N | [2][5] |

Synthesis and Purification

The most common and scalable synthesis of this compound involves the bromine-mediated ring-opening of γ-butyrolactone, followed by esterification.[1] This method is efficient and starts from readily available materials. The causality behind this specific choice of reagents is critical: red phosphorus acts as a catalyst, forming PBr₃ in situ, which is the active brominating agent for the initial ring-opening and subsequent α-bromination.

Experimental Protocol: Synthesis from γ-Butyrolactone[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve red phosphorus (4.8g, 0.16 mol) in γ-butyrolactone (600.0g, 6.96 mol).

-

Rationale: Red phosphorus is used for safety and handling reasons over white phosphorus. The setup ensures controlled addition of bromine and safe management of the exothermic reaction.

-

-

Bromination: Heat the mixture with stirring to 100°C. Begin the dropwise addition of liquid bromine (1124.0g, 7.00 mol) at a rate that maintains a steady reflux.

-

Rationale: The elevated temperature is required to initiate the reaction. Slow addition of bromine is crucial to control the exotherm and prevent dangerous pressure buildup. The reaction is monitored by Gas Chromatography (GC) until the γ-butyrolactone is consumed.

-

-

Esterification: After the reaction is complete, cool the flask to 10°C in an ice bath. Cautiously add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

-

Rationale: The cooling step is critical before adding methanol to prevent uncontrolled boiling. Sulfuric acid is a classic and cost-effective catalyst for Fischer esterification of the intermediate 2,4-dibromobutyric acid.

-

-

Workup: Allow the mixture to stir at room temperature overnight. Neutralize the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

-

Rationale: Overnight stirring ensures complete esterification. Neutralization is necessary to remove the sulfuric acid catalyst and quench any remaining acidic species before extraction.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.

-

Rationale: Dichloromethane is an effective solvent for extracting the product. Anhydrous sodium sulfate removes residual water. Vacuum distillation is essential for purifying the high-boiling point product without decomposition. A typical purity of >99% and a yield of ~77% can be expected.[1]

-

Predicted Spectroscopic Profile and Characterization

While experimental spectra are not consistently available in public databases, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Predicted ¹H NMR Spectrum (CDCl₃)

The proton NMR spectrum is expected to show four distinct signals:

-

~3.8 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃). It appears as a singlet as there are no adjacent protons.

-

~4.5 ppm (Triplet or Doublet of Doublets, 1H): This signal is from the proton on the α-carbon (-CH(Br)CO₂Me). It will be split by the two adjacent protons on the β-carbon, likely appearing as a triplet.

-

~2.5-2.8 ppm (Multiplet, 2H): These are the two diastereotopic protons on the β-carbon (-CH₂-CH(Br)-). They are split by both the α-proton and the γ-protons, resulting in a complex multiplet.

-

~3.6 ppm (Triplet, 2H): This signal corresponds to the two protons on the γ-carbon (-CH₂Br), which are split by the β-protons into a triplet.

Predicted ¹³C NMR Spectrum (CDCl₃)

The carbon NMR spectrum is expected to display five signals:

-

~169-171 ppm: The carbonyl carbon (C=O) of the ester group.

-

~53 ppm: The methyl carbon of the ester (-OCH₃).

-

~45-48 ppm: The α-carbon bonded to bromine (-CH(Br)-).

-

~35-38 ppm: The β-carbon (-CH₂-).

-

~30-33 ppm: The γ-carbon bonded to bromine (-CH₂Br).

Predicted Infrared (IR) Spectrum

The IR spectrum provides crucial information about the functional groups present:

-

~1740 cm⁻¹ (Strong, Sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of a saturated ester.

-

~2950-3000 cm⁻¹ (Medium): C-H stretching vibrations from the alkyl backbone and methyl group.

-

~1200-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester group.

-

~550-650 cm⁻¹ (Medium-Strong): C-Br stretching vibrations. The presence of two C-Br bonds may lead to a broad or multiple absorptions in this region.

Predicted Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and the presence of bromine.

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This will result in peaks at m/z 258 (⁷⁹Br, ⁷⁹Br), 260 (⁷⁹Br, ⁸¹Br), and 262 (⁸¹Br, ⁸¹Br) in a ~1:2:1 intensity ratio.

-

Key Fragmentation Patterns:

-

Loss of -OCH₃ (M-31): Cleavage of the methoxy group from the ester is a common fragmentation pathway.

-

Loss of Br (M-79/81): Loss of a single bromine atom will result in a fragment showing the isotopic signature of the remaining bromine atom.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also expected.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two C-Br bonds. This allows for selective and sequential nucleophilic substitution reactions.

Nucleophilic Substitution

The α-bromo position is generally more reactive towards Sₙ2 displacement due to the activating effect of the adjacent ester carbonyl, while the primary γ-bromo position follows typical Sₙ2 reactivity for a primary alkyl halide. This allows for controlled reactions. For example, reaction with sodium azide in DMF leads to the formation of methyl 2-azido-4-bromobutyrate, demonstrating a preference for substitution at the α-position under certain conditions.[2][4][9]

Application in Heterocyclic Synthesis

The 1,3-dielectrophilic nature of the C2 and C4 positions makes this compound an excellent precursor for the synthesis of four-membered rings. It has been used in the preparation of stereoisomers of azetidine-2-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.[2][4][9]

Case Study: Synthesis of a Nebivolol Intermediate

A prominent industrial application of this compound is the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol.[1]

Experimental Protocol: Synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester[1]

-

Deprotonation: Dissolve p-fluorophenol (1.0 eq) in a suitable organic solvent (e.g., DMF, THF, or acetone). Add a base (1.0-1.2 eq) such as potassium carbonate or sodium hydride at room temperature.

-

Rationale: The base deprotonates the acidic phenol to form the more nucleophilic phenoxide ion. The choice of solvent and base can influence reaction rate and side products.

-

-

Nucleophilic Substitution: Add a solution of this compound (1.0 eq) dropwise to the phenoxide solution. The reaction temperature is maintained between 10-100°C for 1-24 hours.

-

Rationale: The fluorophenoxide attacks the electrophilic carbon at the α-position (C2), displacing the bromide in an Sₙ2 reaction. This position is electronically activated by the ester, making it the preferred site of attack over the γ-carbon.

-

-

Cyclization (Intramolecular Friedel-Crafts): The resulting intermediate, 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester, is then treated with a Lewis acid (e.g., AlCl₃) to induce an intramolecular Friedel-Crafts alkylation, where the γ-carbon attacks the aromatic ring to form the chroman core.[1]

Safety, Handling, and Storage

This compound is an irritant and must be handled with appropriate care. All operations should be conducted inside a certified chemical fume hood by trained personnel.

| Hazard Category | Description & Precautionary Codes | Source(s) |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a dust mask if handling the solid form. | [2] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C under an inert atmosphere. | [2][7][8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its distinct bifunctional nature. A thorough understanding of its physicochemical properties, synthetic route, and reactivity profile is essential for its effective application. By leveraging the differential reactivity of its two bromine substituents, chemists can achieve controlled, stepwise molecular construction, enabling the efficient synthesis of complex targets such as pharmaceutical intermediates. The protocols and predictive data provided in this guide offer a solid foundation for researchers to safely handle and strategically employ this versatile reagent in their synthetic endeavors.

References

- 1. hmdb.ca [hmdb.ca]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. data.epo.org [data.epo.org]

- 4. 29547-04-4 Cas No. | Methyl 2,4-dibromobutanoate | Matrix Scientific [matrixscientific.com]

- 5. PubChemLite - Methyl 2,4-dibromobutanoate (C5H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. This compound | 29547-04-4 [chemicalbook.com]

- 8. 29547-04-4|Methyl 2,4-dibromobutanoate|BLD Pharm [bldpharm.com]

- 9. 2,4-二溴丁酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Methyl 2,4-Dibromobutyrate: A Comprehensive Technical Guide for Chemical Researchers

This guide provides an in-depth analysis of methyl 2,4-dibromobutyrate, a crucial intermediate in pharmaceutical synthesis. We will explore its chemical structure, molecular properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physical Properties

This compound is a halogenated ester with the chemical formula C₅H₈Br₂O₂. Its structure features a four-carbon butyrate chain with bromine atoms at positions 2 and 4, and a methyl ester group. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Br₂O₂ | [1] |

| Molecular Weight | 259.92 g/mol | [2] |

| CAS Number | 70288-65-2 | [2] |

| Canonical SMILES | COC(=O)C(Br)CCBr | [2] |

| InChI | 1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | [2] |

| Density | 1.840 g/mL at 20 °C | [3] |

| Refractive Index | 1.5084 (589.3 nm at 20°C) | [4] |

| Form | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ring-opening of γ-butyrolactone. This process is typically followed by esterification.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on established methodologies for the bromination and esterification of lactones.

Step 1: Bromination of γ-Butyrolactone

-

In a reaction vessel equipped with a stirrer and a heating mantle, dissolve red phosphorus in γ-butyrolactone.

-

Heat the mixture to 100°C with continuous stirring.

-

Slowly add liquid bromine to the reaction mixture. Caution: This reaction is exothermic and generates corrosive fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition of bromine is complete, maintain the reaction at 100°C for a specified period to ensure complete reaction, monitoring by a suitable technique like GC.

Step 2: Esterification

-

Cool the reaction mixture in an ice bath to 10°C.

-

Add methanol and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature overnight.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield this compound as a pale yellow liquid.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely available in public databases, we can predict its expected spectral features based on its structure. This is invaluable for in-process reaction monitoring and final product characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A multiplet for the proton at the C2 position (-CHBr) around 4.2-4.5 ppm.

-

A multiplet for the two protons at the C3 position (-CH₂-) around 2.3-2.7 ppm.

-

A multiplet for the two protons at the C4 position (-CH₂Br) around 3.5-3.8 ppm.

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The predicted monoisotopic mass is 257.8891 Da[5].

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is characterized by the two bromine substituents at the primary (C4) and secondary, α-ester (C2) positions. These sites are susceptible to nucleophilic substitution, making this molecule a versatile building block.

Key Reactions and Mechanisms

-

Nucleophilic Substitution: Both bromine atoms can be displaced by a variety of nucleophiles. The primary bromide at C4 is generally more reactive towards SN2 reactions than the secondary bromide at C2 due to less steric hindrance[6][7]. Common nucleophiles include azides, amines, and phenoxides. For instance, it reacts with sodium azide in dimethylformamide to yield methyl 2-azido-4-bromobutyrate[3].

-

Reformatsky Reaction: The α-bromo ester functionality can participate in Reformatsky reactions with aldehydes and ketones in the presence of zinc to form β-hydroxy esters[8].

Application in the Synthesis of Nebivolol

This compound is a key intermediate in the synthesis of Nebivolol, a cardiovascular drug[9]. In this synthesis, it reacts with p-fluorophenol. The phenoxide acts as a nucleophile, displacing one of the bromide ions, a critical step in forming the chroman ring structure of Nebivolol.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation[2].

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, away from incompatible materials such as strong oxidizing agents[2][4].

References

- 1. 70288-65-2 this compound 2,4-二溴丁酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 2. 2,4-ジブロモ酪酸メチル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 70288-65-2 [chemicalbook.com]

- 4. This compound | 29547-04-4 [chemicalbook.com]

- 5. PubChemLite - Methyl 2,4-dibromobutanoate (C5H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. testbook.com [testbook.com]

- 9. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

Spectroscopic Data for Methyl 2,4-dibromobutyrate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,4-dibromobutyrate, a key intermediate in the synthesis of various pharmaceuticals.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of spectral data, grounded in established principles of organic spectroscopy.

Introduction: The Significance of this compound

This compound (C₅H₈Br₂O₂) is a versatile bifunctional molecule featuring two bromine atoms at the α and γ positions relative to the ester carbonyl group. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for verifying its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations. This guide will delve into the predicted and expected spectroscopic signatures of this compound, providing a robust framework for its analysis.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₅H₈Br₂O₂ |

| Molecular Weight | 259.92 g/mol |

| SMILES | COC(=O)C(Br)CCBr |

| Density | Approximately 1.840 g/mL at 20 °C |

Experimental and Computational Methodologies

While experimental spectra for this compound are not widely published, the data presented herein is a composite of predictions based on established spectroscopic principles and data from structurally related compounds. The following sections detail the standard methodologies for acquiring such spectra.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 3.80 | Singlet | 3H | -OCH₃ |

| b | ~ 2.50 - 2.70 | Multiplet | 2H | -CH₂- (C3) |

| c | ~ 4.40 | Triplet | 1H | -CHBr- (C2) |

| d | ~ 3.60 | Triplet | 2H | -CH₂Br (C4) |

Interpretation:

-

-OCH₃ (a): The methyl protons of the ester group are expected to appear as a sharp singlet around 3.80 ppm, a characteristic region for this functional group.

-

-CH₂- (b): The methylene protons at the C3 position are diastereotopic and are coupled to the protons on C2 and C4. This will result in a complex multiplet in the range of 2.50-2.70 ppm.

-

-CHBr- (c): The proton at the C2 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, will be significantly deshielded and is predicted to appear as a triplet around 4.40 ppm due to coupling with the C3 methylene protons.

-

-CH₂Br (d): The methylene protons at the C4 position, attached to a bromine atom, are expected to resonate as a triplet around 3.60 ppm due to coupling with the C3 protons.

Caption: Molecular structure of this compound with proton assignments.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 169 | C=O (C1) |

| 2 | ~ 45 | -CHBr- (C2) |

| 3 | ~ 38 | -CH₂- (C3) |

| 4 | ~ 30 | -CH₂Br (C4) |

| 5 | ~ 53 | -OCH₃ |

Interpretation:

-

C=O (1): The carbonyl carbon of the ester is expected to be the most downfield signal, appearing around 169 ppm.

-

-CHBr- (2): The carbon atom bonded to the bromine at the α-position (C2) will be deshielded and is predicted to resonate around 45 ppm.

-

-CH₂- (3): The methylene carbon at C3 is expected to appear around 38 ppm.

-

-CH₂Br (4): The carbon atom bonded to the bromine at the γ-position (C4) is predicted to be in the region of 30 ppm.

-

-OCH₃ (5): The methyl carbon of the ester group will be found around 53 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the ester functional group and the carbon-bromine bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1200, 1150 | Strong | C-O stretch (ester) |

| ~ 650, 550 | Medium-Strong | C-Br stretch |

Interpretation:

-

A strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.[2]

-

Strong bands in the 1200-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.[3]

-

The presence of carbon-bromine bonds will give rise to absorptions in the fingerprint region, typically between 650 and 550 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.

Predicted Key Fragments:

| m/z | Ion Structure |

| 258, 260, 262 | [M]⁺ (molecular ion) |

| 227, 229 | [M - OCH₃]⁺ |

| 179, 181 | [M - Br]⁺ |

| 151, 153 | [M - Br - CO]⁺ or [BrCH₂CH₂CHCO]⁺ |

| 121, 123 | [BrCH₂CH₂]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation:

The molecular ion peak should be observed as a cluster at m/z 258, 260, and 262, corresponding to the different combinations of bromine isotopes. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), a bromine atom (-Br), and cleavage of the carbon-carbon bonds.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a comprehensive framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the connectivity of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides crucial information on the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

Methyl 2,4-dibromobutyrate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 2,4-dibromobutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for this compound (CAS No: 70288-65-2). As a dibrominated aliphatic ester, this compound presents specific hazards that necessitate a robust understanding and implementation of stringent safety measures to mitigate risks in a laboratory or process development setting. The causality behind each recommendation is explained to foster a culture of safety through scientific understanding.

This compound is a reactive chemical intermediate, notably used in the synthesis of stereoisomers of azetidine-2-carboxylic acid derivatives.[1] Its chemical structure, featuring two bromine atoms and an ester functional group, is the primary determinant of its hazard profile. The carbon-bromine bonds are susceptible to nucleophilic attack, making the compound a potential alkylating agent, while the ester can undergo hydrolysis.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 70288-65-2 | |

| Molecular Formula | C₅H₈Br₂O₂ | |

| Molecular Weight | 259.92 g/mol | |

| Form | Solid | |

| Density | 1.840 g/mL at 20 °C | [1][2] |

| Storage Temperature | 2-8°C |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the inherent dangers.

| Classification | Code | Description |

| Signal Word | Warning | |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

| Storage Class | 11 | Combustible Solids. |

The irritant properties are a direct consequence of its chemical reactivity. Upon contact with moisture on the skin, eyes, or mucous membranes, it can slowly hydrolyze into brominated butyric acid derivatives and methanol, causing irritation. Its classification as a combustible solid necessitates careful management of ignition sources.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable before any experimental work begins. The following workflow should be adapted to site-specific procedures and regulations.

References

A Technical Guide to the Synthetic Applications of Methyl 2,4-Dibromobutyrate in Research

Introduction: Unveiling the Synthetic Potential of a Bifunctional C4 Building Block

Methyl 2,4-dibromobutyrate (CAS No: 70288-65-2 / 29547-04-4) is a versatile C4 synthon whose value in modern organic synthesis is anchored in its distinct bifunctional electrophilicity.[1][2] The molecule possesses two bromine atoms at positions that exhibit differential reactivity: an α-bromo substituent activated by the adjacent methyl ester and a primary γ-bromo substituent. This electronic differentiation is not a subtle nuance; it is the central feature that allows for selective, sequential, and intramolecular reactions, making it a powerful tool for constructing complex molecular architectures.

The α-carbon, being directly attached to the electron-withdrawing ester carbonyl, renders the α-proton acidic and the C-Br bond highly susceptible to nucleophilic attack via an SN2 mechanism. The γ-bromo group, a primary alkyl halide, is also a competent electrophile for SN2 reactions but is generally less reactive than its α-counterpart in the absence of specific catalytic activation. This guide elucidates the core applications of this reagent, moving from its most prominent, field-proven role in pharmaceutical synthesis to its broader utility as a versatile intermediate for heterocyclic and acyclic systems.

Part 1: Cornerstone Application in Pharmaceutical Synthesis: The Nebivolol Intermediate

The most well-documented and industrially significant application of this compound is in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol.[3] This synthesis masterfully exploits the reagent's differential reactivity in a two-step, one-pot sequence involving nucleophilic substitution followed by intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation).

Mechanistic Rationale & Workflow

The causality of the synthesis is rooted in a planned sequence of bond formations. The first step is the selective alkylation of a nucleophile (p-fluorophenol) at the more electrophilic C-2 position of this compound. The phenoxide, being a soft nucleophile, preferentially attacks the α-position, which is activated towards SN2 displacement. Following this, a Lewis acid is introduced to promote an intramolecular Friedel-Crafts reaction. The carbocation character develops at the γ-carbon, which then attacks the activated aromatic ring to forge the critical pyran ring of the target molecule.

References

An In-Depth Technical Guide to Methyl 2,4-dibromobutyrate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 2,4-dibromobutyrate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed modern protocols, mechanistic insights, and its critical applications in the synthesis of complex molecules.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but is deeply rooted in the foundational principles of organic chemistry, particularly the halogenation of carboxylic acids and their derivatives. The development of synthetic routes to α-halo acids in the late 19th century provided the chemical technology necessary for the eventual synthesis of compounds like 2,4-dibromobutyric acid and its esters.

The landmark Hell-Volhard-Zelinsky (HVZ) reaction , named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a pivotal development.[1] First reported by Hell in 1881 and later refined by Volhard and Zelinsky, this reaction facilitates the α-halogenation of a carboxylic acid.[1] It involves the treatment of a carboxylic acid having at least one α-hydrogen with a halogen (like bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2] The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol form readily reacts with the halogen at the α-position.[3]

While not a direct application of the HVZ reaction in its classic form, the synthesis of this compound from γ-butyrolactone employs the same fundamental principles of phosphorus- and bromine-mediated C-Br bond formation. This modern adaptation showcases the evolution of classic reactions to accommodate different functional groups and achieve specific synthetic goals.

Synthesis of this compound

The most prevalent and industrially relevant synthesis of this compound begins with the ring-opening and concurrent bromination of γ-butyrolactone.[4] This method is efficient and provides the target molecule in high purity and yield.

Overall Reaction Scheme

The synthesis is a two-step, one-pot process:

-

Ring-opening bromination: γ-butyrolactone is treated with bromine in the presence of red phosphorus to yield 2,4-dibromobutyryl bromide.

-

Esterification: The resulting acid bromide is then quenched with methanol to produce this compound.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methods.[4]

Materials:

-

γ-Butyrolactone

-

Red Phosphorus

-

Liquid Bromine

-

Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, heating mantle, and dropping funnel, dissolve red phosphorus (0.16 mol) in γ-butyrolactone (6.96 mol).

-

Heat the mixture with stirring to 100°C.

-

Slowly add liquid bromine (7.00 mol) via the dropping funnel. Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC).

-

After the reaction is complete, cool the system to 10°C using an ice bath.

-

Carefully add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

-

Allow the mixture to stir at room temperature overnight to facilitate complete esterification.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by distillation to yield this compound as a pale yellow liquid.

Yield and Purity:

-

Yield: Approximately 76.9%[4]

-

Purity: ≥97.0% (by GC)

Mechanistic Insights

The reaction mechanism can be broken down into two key stages.

Stage 1: Formation of 2,4-Dibromobutyryl Bromide

-

Phosphorus Tribromide Formation: Red phosphorus reacts in situ with bromine to form phosphorus tribromide (PBr₃), which is the true catalytic species.

-

Acyl Bromide Formation & Ring Opening: PBr₃ reacts with the carbonyl oxygen of γ-butyrolactone. This activates the lactone, leading to ring-opening and the formation of a 4-bromobutyryl bromide intermediate.

-

Enolization and α-Bromination: The 4-bromobutyryl bromide tautomerizes to its enol form. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of bromine (Br₂), resulting in the addition of a bromine atom at the α-position (C2) and yielding the final 2,4-dibromobutyryl bromide.

Caption: Key steps in the formation of the acyl bromide intermediate.

Stage 2: Fischer Esterification

The second stage is a classic acid-catalyzed Fischer esterification. The highly reactive 2,4-dibromobutyryl bromide readily reacts with methanol. The sulfuric acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, ultimately forming the methyl ester and liberating HBr.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 70288-65-2 (Primary), 29547-04-4 | [4][5] |

| Molecular Formula | C₅H₈Br₂O₂ | |

| Molecular Weight | 259.92 g/mol | |

| Appearance | Pale yellow liquid / Solid | [4] |

| Density | 1.840 g/mL at 20°C | [5] |

| Storage Temperature | 2-8°C | |

| SMILES String | COC(=O)C(Br)CCBr | |

| InChI Key | DQHIGEQXJBMKKY-UHFFFAOYSA-N |

Spectroscopic Characterization:

While comprehensive, publicly available spectral data is limited, the expected NMR signals can be predicted based on the structure:

-

¹³C NMR: Expected signals would correspond to the methyl ester carbon (~53 ppm), the carbonyl carbon (~170 ppm), the α-carbon bearing a bromine (~45-55 ppm), and the two methylene carbons, with the one bearing the terminal bromine being further downfield.[6]

-

¹H NMR: One would expect a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the proton on the α-carbon, and two distinct multiplets for the diastereotopic protons of the two methylene groups.

Applications in Organic Synthesis and Drug Development

This compound is a valuable bifunctional building block. The presence of two bromine atoms at different positions (α and γ to the ester) allows for sequential and regioselective reactions, making it a powerful tool in constructing complex molecular architectures.

Synthesis of Nebivolol Intermediate

A primary application of this compound is in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the cardiovascular drug Nebivolol .[4] Nebivolol is a selective β₁-adrenergic receptor antagonist used to treat hypertension.[4]

The synthesis involves the reaction of p-fluorophenol with this compound. The phenoxide acts as a nucleophile, displacing the α-bromide (the more reactive site for Sₙ2 displacement due to the adjacent electron-withdrawing ester group). This is followed by an intramolecular cyclization where the newly formed ether linkage facilitates the displacement of the terminal bromide, forming the benzopyran ring system.[4]

Caption: Use of this compound in Nebivolol synthesis.

Synthesis of Azetidine Derivatives

This compound has been utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives. Azetidines are four-membered nitrogen-containing heterocyclic rings that are important scaffolds in medicinal chemistry. The reaction with sodium azide can yield a 2-azido-4-bromobutyrate, which can then be further manipulated to form the azetidine ring through intramolecular cyclization.

General Synthetic Utility

As a bifunctional alkylating agent, this compound can participate in a variety of reactions, including:

-

Nucleophilic Substitution: Both bromine atoms can be displaced by various nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups.[7]

-

Cyclization Reactions: It serves as a precursor for the formation of various heterocyclic systems, such as pyrrolidines and other five-membered rings, by reacting with dinucleophiles.

Conclusion

This compound, while not a household name in chemistry, represents a workhorse intermediate whose utility is grounded in the fundamental reactivity of alkyl halides and esters. Its efficient synthesis from readily available γ-butyrolactone and its strategic application in the construction of complex pharmaceutical agents like Nebivolol highlight its importance. For the synthetic chemist, it offers a reliable and versatile platform for introducing a C4 building block with two distinct points of reactivity, enabling the elegant construction of intricate molecular targets. The principles underlying its synthesis are a direct lineage of the classic halogenation reactions that form the bedrock of modern organic chemistry.

References

An In-depth Technical Guide to the Core Reactions of Methyl 2,4-dibromobutyrate

Foreword: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, the efficiency of a molecule is often judged by its versatility. Methyl 2,4-dibromobutyrate, a seemingly simple halogenated ester, stands out as a powerful and strategic building block, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring two bromine atoms at distinct positions—one alpha to a carbonyl group (C2) and the other at a primary carbon (C4)—imparts a differential reactivity that can be expertly manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the core reactions of this compound, moving beyond mere protocols to elucidate the underlying principles and strategic considerations essential for researchers, scientists, and professionals in drug development. We will delve into its synthesis, its pivotal role in forming strained ring systems, and its application as a linchpin in the synthesis of high-value pharmaceutical intermediates.

Physicochemical Profile and Synthesis

Before exploiting its reactivity, a thorough understanding of the reagent's properties and preparation is paramount.

Core Properties

This compound is a pale yellow liquid whose utility is defined by its structural features. The key physicochemical data are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 70288-65-2 / 29547-04-4 | [1][2][3] |

| Molecular Formula | C₅H₈Br₂O₂ | |

| Molecular Weight | 259.92 g/mol | |

| Density | 1.840 g/mL at 20 °C | [1] |

| Storage Temperature | 2-8°C |

Synthesis Protocol: Ring-Opening of γ-Butyrolactone

The most common and scalable synthesis of this compound begins with the readily available and inexpensive γ-butyrolactone. This process involves a tandem α-bromination and ring-opening esterification.

Causality Behind the Method: The reaction is initiated by the in-situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. PBr₃ converts the lactone into an acyl bromide, which readily enolizes, allowing for selective α-bromination. The subsequent addition of methanol, catalyzed by a strong acid like sulfuric acid, serves a dual purpose: it protonates the lactone's oxygen to facilitate nucleophilic attack by methanol (ring-opening) and catalyzes the Fischer esterification of the resulting carboxylic acid.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve red phosphorus (0.023 equivalents) in γ-butyrolactone (1.0 equivalent).

-

Bromination: Heat the mixture with stirring to 100°C. Begin the controlled, dropwise addition of liquid bromine (1.0 equivalent). The reaction is exothermic and requires careful monitoring.

-

Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress via Gas Chromatography (GC) until the starting material is consumed.

-

Esterification: Cool the reaction mixture to 10°C using an ice bath. Carefully add methanol (approx. 2 volumes) followed by a catalytic amount of concentrated sulfuric acid.

-

Reaction Completion: Allow the mixture to stir at room temperature overnight.

-

Workup: Neutralize the system by slowly adding a saturated solution of sodium bicarbonate. Extract the product into dichloromethane.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product, a pale yellow liquid, can be purified by vacuum distillation to achieve high purity (e.g., 99.4%).

Key Reaction: Intramolecular Cyclization (Favorskii-Type Rearrangement)

One of the most powerful applications of this compound is its ability to form cyclopropane rings via an intramolecular reaction. This transformation is mechanistically related to the Favorskii rearrangement, which involves the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives, often through a cyclopropanone intermediate.[4][5]

Mechanistic Insight: In the case of this compound, a non-nucleophilic base abstracts the acidic proton at the C2 position, which is activated by the adjacent ester group. This generates an enolate intermediate. The resulting carbanion then acts as an internal nucleophile, attacking the C4 carbon and displacing the primary bromide in an intramolecular Sₙ2 reaction. This 3-exo-tet cyclization is highly efficient and leads directly to the formation of a methyl cyclopropanecarboxylate derivative.

Reaction Mechanism: Base-Induced Cyclopropanation

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2,4-Dibromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2,4-dibromobutyrate is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, possessing both an ester and two bromine atoms, makes it a versatile building block. However, these same reactive functional groups inherently contribute to its potential for degradation, making a thorough understanding of its stability profile and optimal storage conditions paramount for ensuring its quality, purity, and suitability for use in sensitive synthetic applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, data from analogous compounds, and industry best practices for handling reactive intermediates.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Source |

| Chemical Formula | C₅H₈Br₂O₂ | [1] |

| Molecular Weight | 259.92 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/solid | [1][2] |

| Density | 1.840 g/mL at 20 °C | [1][3] |

| Boiling Point | 71 °C at 5 Torr | [2] |

| Storage Temperature | 2-8 °C | [1][2] |

Key Stability Concerns and Potential Degradation Pathways

The structure of this compound contains two primary functionalities susceptible to degradation: the methyl ester and the carbon-bromine bonds. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Instability

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 2,4-dibromobutyric acid and methanol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.

The presence of the bromine atoms, particularly the alpha-bromo group, can influence the rate of hydrolysis due to its electron-withdrawing inductive effect.

Thermal Decomposition

Halogenated organic compounds can be susceptible to thermal degradation. For this compound, elevated temperatures can lead to several potential decomposition reactions:

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) is a common thermal degradation pathway for alkyl halides. This can lead to the formation of unsaturated ester derivatives.

-

Homolytic Cleavage: At higher temperatures, the C-Br bonds can undergo homolytic cleavage to form radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, including recombination and disproportionation, leading to a complex mixture of degradation products.

-

Intramolecular Cyclization: The presence of a bromine atom at the 4-position could potentially lead to intramolecular cyclization under certain conditions, although this is likely a minor pathway.

Photodegradation

Figure 1: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, stringent storage and handling procedures are essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize the rate of thermal decomposition and potential hydrolytic degradation.[1][2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation and reactions with atmospheric moisture. |

| Light | Protect from light (store in amber vials/bottles) | To prevent photodegradation. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

| Moisture | Store in a dry environment | To minimize the risk of hydrolysis. |

Handling Procedures

-

Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when transferring or aliquoting.

-

Moisture Control: Use dry glassware and solvents to prevent hydrolysis.

-

Temperature Control: Avoid exposure to high temperatures. If heating is required for a reaction, it should be done in a controlled manner for the minimum time necessary.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as this compound is classified as an irritant.[1]

Stability Testing Protocols

A comprehensive stability testing program is crucial to determine the re-test period and to understand the degradation profile of this compound. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and are adapted for a chemical intermediate.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Figure 2: Workflow for forced degradation studies.

Step-by-Step Protocols:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a final concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute to a final concentration for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute to a final concentration for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and heat it in an oven at a specified temperature (e.g., 80 °C) for a set duration.

-

At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photostability Testing:

-

Expose a sample of this compound (both solid and in solution) to light conditions as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the specified exposure period.

-

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period for the intermediate under recommended storage conditions.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 2-8 °C | 12 months |

| Accelerated | 25 °C / 60% RH | 6 months |

Protocol:

-

Packaging: Package this compound in the proposed commercial packaging or in a container that mimics it.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze them using a validated stability-indicating method.

-

Analysis: At each time point, assess the following:

-

Appearance

-

Assay (purity)

-

Degradation products (identification and quantification)

-

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential components in the sample.

-

Column: A reversed-phase column (e.g., C18) is typically suitable for a compound of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the parent compound from its degradation products.

-

Detection: A UV detector is commonly used. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Characterization of Degradation Products

-

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for determining the molecular weights of degradation products, which provides crucial information for their structural elucidation.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradation products, confirming their identity.

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and photodegradation. By implementing stringent storage and handling procedures, including refrigeration, protection from light, and exclusion of moisture, the integrity of this compound can be maintained. A robust stability testing program, incorporating forced degradation studies and long-term/accelerated stability testing with a validated stability-indicating analytical method, is essential for ensuring its quality and establishing an appropriate re-test period. For professionals in research and drug development, a thorough understanding and proactive management of the stability of this compound are critical for the successful synthesis of high-quality final products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of a Key Nebivolol Intermediate Using Methyl 2,4-dibromobutyrate

Introduction: The Significance of Nebivolol and its Chroman Core

Nebivolol is a third-generation beta-blocker distinguished by its high β1-adrenergic receptor selectivity and its ability to induce vasodilation through a nitric oxide-dependent mechanism.[1][2] This dual action makes it a highly effective agent for the management of hypertension and heart failure. The molecular architecture of Nebivolol is complex, featuring four chiral centers which give rise to a mixture of stereoisomers. The therapeutic formulation is a racemate of the (SRRR)- and (RSSS)-enantiomers.[1][3]

A critical structural motif in Nebivolol is the 6-fluoro-3,4-dihydro-2H-1-benzopyran (chroman) ring system. The synthesis of enantiomerically pure chroman intermediates is a pivotal aspect of the overall synthesis of Nebivolol. One such key intermediate is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its corresponding esters. These compounds serve as foundational building blocks for the subsequent elaboration of the Nebivolol side chain.

This application note provides a detailed protocol for the synthesis of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its methyl ester, utilizing Methyl 2,4-dibromobutyrate as a readily available starting material. This route offers a practical alternative to other synthetic strategies, such as those involving hydrogenation of a 4-oxo-benzopyran derivative, which often require expensive catalysts like Palladium on carbon (Pd/C).[4][5]

Synthetic Strategy: A Three-Step Approach from this compound

The synthetic pathway detailed herein follows a three-step sequence starting from the reaction of 4-fluorophenol with this compound. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the transformations.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for the preparation of the Nebivolol intermediate.

The key steps in this synthesis are:

-

Williamson Ether Synthesis: 4-Fluorophenol is reacted with this compound in the presence of a base to form Methyl 4-bromo-2-(4-fluorophenoxy)butyrate.

-

Intramolecular Friedel-Crafts Alkylation: The resulting intermediate undergoes an intramolecular cyclization catalyzed by a Lewis acid to form the desired chroman ring system, yielding Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate.[6]

-

Ester Hydrolysis: The methyl ester can then be hydrolyzed under acidic or basic conditions to afford 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-2-(4-fluorophenoxy)butyrate

This protocol outlines the nucleophilic substitution reaction between 4-fluorophenol and this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenol | 112.11 | 56.1 g | 0.50 |

| This compound | 259.92 | 129.9 g | 0.50 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 103.7 g | 0.75 |

| Acetone | 58.08 | 500 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (56.1 g, 0.50 mol), potassium carbonate (103.7 g, 0.75 mol), and acetone (500 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Slowly add this compound (129.9 g, 0.50 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or used directly in the next step after solvent removal.

Protocol 2: Synthesis of Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

This protocol describes the intramolecular Friedel-Crafts alkylation to form the chroman ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-bromo-2-(4-fluorophenoxy)butyrate | 291.11 | 145.5 g | 0.50 |

| Aluminum Chloride (AlCl₃) | 133.34 | 80.0 g | 0.60 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 750 mL | - |

Procedure:

-

To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous aluminum chloride (80.0 g, 0.60 mol) and dichloromethane (300 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve Methyl 4-bromo-2-(4-fluorophenoxy)butyrate (145.5 g, 0.50 mol) in dichloromethane (450 mL) and add it to the dropping funnel.

-

Add the solution of the butyrate derivative dropwise to the aluminum chloride suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 1 L of an ice-water mixture with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) followed by brine (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like n-hexane to afford a white solid. A reported yield for a similar process is 62.2% with a purity of 97.8%.[4]

Figure 2: Simplified mechanism of the intramolecular Friedel-Crafts alkylation.

Protocol 3: Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | 210.20 | 105.1 g | 0.50 |

| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g | 0.75 |

| Methanol | 32.04 | 300 mL | - |

| Water | 18.02 | 300 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a 1 L round-bottom flask, dissolve Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate (105.1 g, 0.50 mol) in methanol (300 mL).

-

In a separate beaker, dissolve sodium hydroxide (30.0 g, 0.75 mol) in water (300 mL) and cool the solution.

-

Add the sodium hydroxide solution to the solution of the ester.

-

Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product in a vacuum oven at 50-60 °C.

-

The resulting 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a solid. A patent reports a yield of 91.2% with a purity of 89.8% for a similar process.[4]

Conclusion

The synthetic route utilizing this compound provides an effective and scalable method for the preparation of key chroman intermediates of Nebivolol. The protocols detailed in this application note are based on established chemical principles and offer a practical approach for researchers and drug development professionals. This method avoids the use of expensive hydrogenation catalysts and provides good yields of the desired products. The resulting racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be further resolved into its enantiomers for the stereoselective synthesis of Nebivolol.[7]

References

- 1. data.epo.org [data.epo.org]

- 2. medkoo.com [medkoo.com]

- 3. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 4. CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]

Application Notes & Protocols: Methyl 2,4-dibromobutyrate as a Versatile Precursor in Heterocyclic Synthesis

Abstract

Methyl 2,4-dibromobutyrate is a highly functionalized C4 building block whose utility in organic synthesis is centered on the differential reactivity of its two bromine-substituted carbon atoms. This guide provides an in-depth exploration of its application in the synthesis of diverse heterocyclic systems, including nitrogen, oxygen, and sulfur-containing rings. We will dissect the mechanistic principles that govern its reactivity and provide detailed, field-proven protocols for the synthesis of key structural motifs, such as substituted pyrrolidines, benzopyrans, and cyclopropanes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the construction of complex molecular architectures.

The Chemical Logic of this compound

This compound, with the structure BrCH₂CH₂CHBrCOOCH₃, possesses two primary electrophilic centers ripe for nucleophilic attack. The strategic placement of these centers is the cornerstone of its synthetic utility.

-

C2 (α-carbon): The bromine atom at this position is alpha to a methyl ester. This placement activates the C-Br bond towards SN2 displacement. Furthermore, the α-proton is acidic and can be removed under basic conditions, opening pathways for enolate chemistry, though this is less common in cyclization reactions where SN2 pathways dominate.

-

C4 (γ-carbon): The bromine atom at this position is on a primary carbon, making it an excellent substrate for SN2 reactions.

The synthetic power of this reagent is realized when it reacts with dinucleophiles. A typical reaction involves a sequential, two-step process: an initial intermolecular SN2 reaction followed by an intramolecular SN2 cyclization. The regioselectivity of the initial attack can often be controlled by the nature of the nucleophile and the reaction conditions, leading to a variety of heterocyclic scaffolds.

Figure 1: General reaction pathway for heterocycle synthesis.

Synthesis of Oxygen-Containing Heterocycles: The Nebivolol Core

A prominent application of this compound is in the synthesis of chromane rings, which form the core of various biologically active molecules. A notable example is the construction of a key intermediate for the cardiovascular drug Nebivolol.[1] This synthesis masterfully illustrates the sequential reactivity of the C2 and C4 positions.

The process begins with the nucleophilic attack of a substituted phenol on the C2 position of the dibromobutyrate. This is a classic Williamson ether synthesis. The resulting intermediate, a 4-bromo-2-phenoxybutyrate ester, is then subjected to an intramolecular Friedel-Crafts alkylation, where the C4-bearing carbon attacks the aromatic ring to close the six-membered pyran ring.

Figure 2: Workflow for the synthesis of a Nebivolol intermediate.

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[2]

Part A: Synthesis of 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester

| Reagents & Materials | Amount | Purpose |

| p-Fluorophenol | 1.0 equiv | Nucleophile |

| This compound | 1.0-1.2 equiv | Electrophile |

| Potassium Carbonate (K₂CO₃) | 1.5-2.0 equiv | Base |

| N,N-Dimethylformamide (DMF) | ~0.2 M | Solvent |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add p-fluorophenol and DMF.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide.

-

Slowly add this compound to the mixture.

-